(S)-Piperazin-2-ylmethanol dihydrochloride
Overview
Description
(S)-Piperazin-2-ylmethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring with a hydroxymethyl group attached to one of the nitrogen atoms, and it is often used in the form of its dihydrochloride salt for enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.
Hydroxymethylation: The piperazine ring is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride.
Chirality Induction: The (S)-enantiomer is obtained through chiral resolution techniques or by using chiral starting materials.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Piperazin-2-ylmethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Piperazin-2-ylcarboxylic acid.
Reduction: Piperazin-2-ylmethanamine.
Substitution: Various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
(S)-Piperazin-2-ylmethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (S)-Piperazin-2-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog without the hydroxymethyl group.
N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.
Piperazin-2-ylcarboxylic acid: An oxidized form of (S)-Piperazin-2-ylmethanol.
Uniqueness
(S)-Piperazin-2-ylmethanol dihydrochloride is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
[(2S)-piperazin-2-yl]methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660871 | |
Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149629-73-2 | |
Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-piperazin-2-ylmethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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